molecular formula C15H19BN2O2 B14842085 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-8-amine

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-8-amine

Cat. No.: B14842085
M. Wt: 270.14 g/mol
InChI Key: XHEVARFKWIUWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-8-amine is a chemical compound that features a boronic ester group attached to an isoquinoline ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-8-amine typically involves the borylation of isoquinoline derivatives. One common method includes the use of a palladium catalyst to facilitate the coupling of isoquinoline with bis(pinacolato)diboron under specific reaction conditions . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-8-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-8-amine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Similar compounds to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-8-amine include:

The uniqueness of this compound lies in its isoquinoline structure, which imparts distinct electronic and steric properties, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-8-amine

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-5-6-13(17)11-9-18-8-7-10(11)12/h5-9H,17H2,1-4H3

InChI Key

XHEVARFKWIUWFP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN=CC3=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.